molecular formula C19H20N4O3S B15217301 Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]- CAS No. 61335-55-5

Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-

Cat. No.: B15217301
CAS No.: 61335-55-5
M. Wt: 384.5 g/mol
InChI Key: PJEZMDJKZZRUMY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the quinazoline core and the sulfonamide group in its structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.

    Sulfonamide Formation: The final step involves the sulfonation of the quinazoline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted quinazoline derivatives with different nucleophiles.

Scientific Research Applications

4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinazoline core but differ in their functional groups and biological activities.

    Quinazolinone derivatives: These compounds have a similar core structure but may have different substituents, leading to varied biological activities.

Uniqueness

4-methyl-N-(2-morpholinoquinazolin-4-yl)benzenesulfonamide is unique due to the presence of both the morpholino and sulfonamide groups, which contribute to its distinct biological activities and potential therapeutic applications. The combination of these functional groups enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and drug development.

Properties

CAS No.

61335-55-5

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylquinazolin-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N4O3S/c1-14-6-8-15(9-7-14)27(24,25)22-18-16-4-2-3-5-17(16)20-19(21-18)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3,(H,20,21,22)

InChI Key

PJEZMDJKZZRUMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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